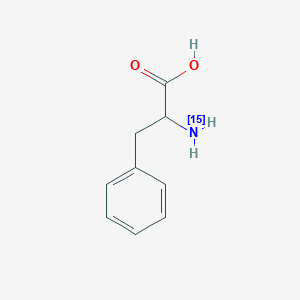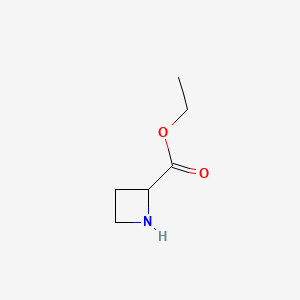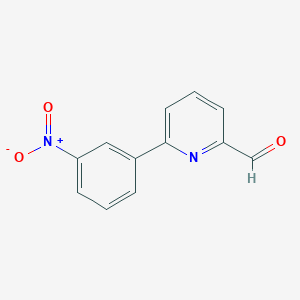
DL-Fenilalanina-15N
Descripción general
Descripción
DL-Phenylalanine-15N is an isotopically labeled form of phenylalanine, an essential amino acid. The "15N" denotes the presence of the nitrogen-15 isotope, which makes it useful in scientific research, particularly in studies involving protein synthesis, metabolic pathways, and enzyme interactions.
Aplicaciones Científicas De Investigación
DL-Phenylalanine-15N is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:
Chemistry: Used in biomolecular NMR spectroscopy to study protein structures and interactions.
Biology: Employed in metabolic studies to trace the pathways and mechanisms of amino acid metabolism.
Medicine: Investigated for potential therapeutic uses in certain medical conditions, although not approved for clinical use.
Industry: Utilized in proteomics and metabolomics research to understand protein expression and metabolic profiles.
Mecanismo De Acción
Target of Action
DL-Phenylalanine-15N is an amino acid compound that plays a significant role in scientific research due to its diverse applications . It interacts with various enzymes and proteins within the body .
Mode of Action
The compound’s mode of action involves interactions with these enzymes and proteins, potentially leading to alterations in cellular metabolism and other essential physiological processes .
Biochemical Pathways
DL-Phenylalanine-15N is utilized in various areas of scientific research, including the investigation of protein synthesis and metabolic pathways . It also influences the functions of amino acids in the body .
Result of Action
The result of DL-Phenylalanine-15N’s action can lead to alterations in cellular metabolism and other essential physiological processes . These changes can have broader implications for scientific research .
Action Environment
The action environment of DL-Phenylalanine-15N is typically within a laboratory setting for research purposes . Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other compounds or enzymes.
Análisis Bioquímico
Biochemical Properties
DL-Phenylalanine-15N participates in the production of neurotransmitters such as dopamine and noradrenaline, which control mood, mental health, heart rate, and other vital functions . It interacts with enzymes like phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL), which are involved in the conversion of phenylalanine into other bioactive compounds .
Cellular Effects
DL-Phenylalanine-15N influences cell function by affecting cell signaling pathways and gene expression . It plays a role in the synthesis of neurotransmitters, which are crucial for cell communication . It also impacts cellular metabolism, particularly in the production of phenolic compounds .
Molecular Mechanism
The molecular mechanism of DL-Phenylalanine-15N involves its conversion into tyrosine, a precursor for the synthesis of neurotransmitters . This process involves binding interactions with enzymes like PAL and TAL . The activation or inhibition of these enzymes can lead to changes in gene expression and the production of bioactive compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Phenylalanine-15N can change over time. Studies have shown that high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Dosage Effects in Animal Models
The effects of DL-Phenylalanine-15N can vary with different dosages in animal models. While low dosages can stimulate certain physiological processes, high dosages can suppress these processes and potentially lead to toxic or adverse effects .
Metabolic Pathways
DL-Phenylalanine-15N is involved in the phenylalanine metabolic pathway . It interacts with enzymes like PAL and TAL, which convert phenylalanine into cinnamic and p-coumaric acids . This process can affect metabolic flux and metabolite levels .
Transport and Distribution
DL-Phenylalanine-15N is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of DL-Phenylalanine-15N can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Phenylalanine-15N can be synthesized through various chemical reactions involving phenylalanine and nitrogen-15 enriched reagents. The process typically involves the incorporation of 15N into the amino acid structure through specific chemical reactions under controlled conditions.
Industrial Production Methods: Industrial production of DL-Phenylalanine-15N involves large-scale chemical synthesis, often using advanced techniques to ensure high purity and isotopic enrichment. The production process is optimized to achieve the desired isotopic composition while maintaining the structural integrity of the amino acid.
Análisis De Reacciones Químicas
Types of Reactions: DL-Phenylalanine-15N can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the amino acid for specific research applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are carefully controlled to ensure the desired outcome and to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of DL-Phenylalanine-15N, which can be further utilized in research and industrial applications.
Comparación Con Compuestos Similares
L-Phenylalanine-15N
DL-Phenylalanine
Terephthalic acid-2,2'-13C2
Ammonium-15N chloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-(15N)azanyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-DETAZLGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514737 | |
| Record name | (~15~N)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81387-53-3 | |
| Record name | (~15~N)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1601662.png)
![4,7-diethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601664.png)





![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)

